2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide
CAS No.:
Cat. No.: VC16280270
Molecular Formula: C17H16BrN5O2S
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN5O2S |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |
| Standard InChI Key | BTVZOEYHTGLKJP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide, reflects its multicomponent structure. Key features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group
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A 3-methoxyphenyl moiety at position 5 of the triazole
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A 3-bromophenylacetamide side chain
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆BrN₅O₂S |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
| InChI Key | InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)... |
The methoxy group (-OCH₃) enhances lipid solubility, potentially improving membrane permeability, while the bromine atom contributes to electrophilic reactivity.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically follows a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids under acidic conditions.
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Sulfanyl-Acetamide Coupling: Thiol-disulfide exchange reactions link the triazole to the bromophenylacetamide moiety.
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Purification: Chromatographic techniques (HPLC, TLC) achieve >95% purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Critical parameters include:
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Temperature control (60–80°C for cyclocondensation)
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Solvent selection (DMF for thiol coupling)
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Stoichiometric ratios (1:1.2 triazole intermediate to bromophenylacetamide)
Analytical Characterization
Spectroscopic Profiling
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¹H/¹³C NMR: Confirms substituent positions via characteristic shifts:
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3-methoxyphenyl protons: δ 6.8–7.2 ppm (aromatic), δ 3.8 ppm (OCH₃)
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Acetamide carbonyl: δ 168–170 ppm in ¹³C spectra
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High-Resolution MS: Molecular ion peak at m/z 434.3 ([M+H]⁺)
Biological Activity Profile
Antimicrobial Efficacy
While specific MIC values remain undisclosed, structural analogs demonstrate:
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Bacterial Inhibition: Gram-positive (Staphylococcus aureus) > Gram-negative (E. coli)
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Fungal Activity: Moderate growth suppression against Candida albicans
Mechanistic studies suggest thiol-mediated disruption of microbial cell wall synthesis.
Proposed Mechanism:
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Kinase Inhibition: Competitive binding to ATP pockets in EGFR/VEGFR kinases
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial apoptosis
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Cell Cycle Arrest: G1/S phase blockade via p21 upregulation
Pharmacological Considerations
ADMET Predictions
Computational models (SwissADME) indicate:
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s)
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Metabolism: CYP3A4-mediated demethylation of methoxy group
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Toxicity: Low Ames test mutagenicity risk
Structure-Activity Relationships (SAR)
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3-Bromophenyl Group: Essential for anticancer activity (removal reduces potency 10-fold)
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Methoxy Position: Para-substitution diminishes efficacy compared to meta
Applications and Future Directions
Therapeutic Development
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Antibiotic Adjuvants: Synergy with β-lactams against resistant strains
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Targeted Oncology: Conjugation with nanoparticle carriers for tumor-specific delivery
Industrial Synthesis Challenges
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Scale-Up Limitations: Low yields (<40%) in final coupling step
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Cost Drivers: Bromophenyl precursors account for 62% of raw material costs
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